molecular formula C11H14INO4S B229742 N-[(4-iodophenyl)sulfonyl]valine

N-[(4-iodophenyl)sulfonyl]valine

Cat. No.: B229742
M. Wt: 383.2 g/mol
InChI Key: STDRLPUYJVGFOD-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)sulfonyl]valine is a sulfonamide-derived amino acid featuring a valine residue conjugated to a 4-iodophenylsulfonyl group.

Properties

Molecular Formula

C11H14INO4S

Molecular Weight

383.2 g/mol

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C11H14INO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)

InChI Key

STDRLPUYJVGFOD-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of N-[(4-iodophenyl)sulfonyl]valine and its analogs:

Compound Name Substituent (X) Molecular Formula Molecular Weight clogP (Predicted/Reported) Key Structural Features
This compound I C₁₁H₁₄INO₄S 423.21* ~3.8 (predicted) Iodine enhances lipophilicity
N-[(4-Bromophenyl)sulfonyl]valine Br C₁₁H₁₄BrNO₄S 376.21 3.5 (reported) Bromine balances lipophilicity/activity
N-[(4-Fluorophenyl)sulfonyl]valine F C₁₁H₁₄FNO₄S 299.30 ~2.1 (predicted) Fluorine increases electronegativity
N-[(4-Chlorophenyl)sulfonyl]valine Cl C₁₁H₁₄ClNO₄S 331.75 3.0 (inferred) Chlorine offers moderate lipophilicity
N-[(4'-Methoxybiphenyl)sulfonyl]valine OCH₃ (biphenyl) C₁₈H₂₁NO₅S 363.43 ~2.8 (predicted) Methoxy group alters electronic effects

*Calculated based on analogous structures.

Key Observations :

  • Lipophilicity: Bromine and iodine substituents increase clogP compared to fluorine and chlorine, aligning with their hydrophobic character.
  • Electronic Effects : Fluorine’s electronegativity may enhance hydrogen bonding, while iodine’s polarizability could favor van der Waals interactions in target binding .
Brominated Analogs

N-[(4-Bromophenyl)sulfonyl]valine derivatives exhibit potent antimicrobial activity against Gram-positive bacteria (e.g., Enterococcus faecium), with MIC values ranging from 2.5–1024 µg/mL. The bromine substituent’s lipophilicity correlates with enhanced biofilm inhibition, as seen in N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine .

Fluorinated and Chlorinated Analogs
  • Fluorinated : N-[(4-Fluorophenyl)sulfonyl]valine methyl ester (CAS: 797049-66-2) has been synthesized but lacks explicit antimicrobial data. Fluorine’s small size and electronegativity may reduce steric hindrance, favoring target engagement .
  • Chlorinated : Chlorine-substituted analogs show moderate antimicrobial effects, with clogP values (~3.0) slightly lower than brominated derivatives .
Iodinated Analog (Inferred)

Toxicity and Antioxidant Properties

  • Brominated Derivatives : Exhibit low toxicity in Daphnia magna assays (EC₅₀ > 100 µg/mL) and moderate antioxidant activity (DPPH scavenging: ~30–40%) .
  • Iodinated Analog: Potential toxicity risks due to iodine’s radioactivity in some isotopes, though stable iodine-containing pharmaceuticals (e.g., iodinated contrast agents) are generally well-tolerated.

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